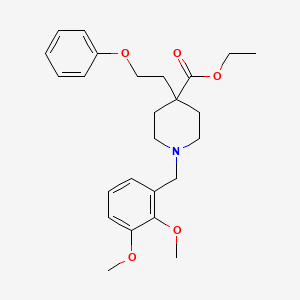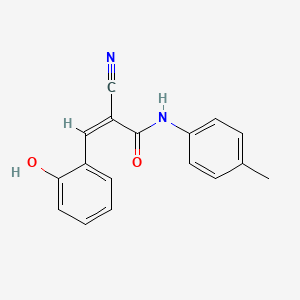![molecular formula C18H21BrO3 B4996211 5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4996211.png)
5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene is an organic compound that belongs to the class of brominated aromatic ethers. This compound is characterized by its complex structure, which includes a bromine atom, multiple ether linkages, and ethoxy groups attached to a dimethylbenzene core. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 2-ethoxyphenol and 1,2-dibromoethane.
Reaction Conditions: Under the presence of a phase-transfer catalyst, a mild dilute aqueous alkali is added to the reaction mixture.
Substitution Reaction: The reaction proceeds through a substitution mechanism where the bromine atoms are introduced into the aromatic ring.
Purification: The product is purified through underpressure distillation and recrystallization to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for stable quality, mild reaction conditions, and safe operation. The use of 1,2-dibromoethane is particularly advantageous as it can be recycled and reused, reducing the overall production cost .
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Ether Cleavage: The ether linkages can be cleaved under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products with different halogen atoms or other functional groups.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dehalogenated compounds or alcohols.
Aplicaciones Científicas De Investigación
5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene involves its interaction with specific molecular targets. The bromine atom and ether linkages play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromo-2-ethoxypyridine
- 5-bromo-2-ethoxybenzaldehyde
- 5-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene
Uniqueness
5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene is unique due to its specific combination of bromine, ether linkages, and ethoxy groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
IUPAC Name |
5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-4-20-16-7-5-6-8-17(16)21-9-10-22-18-13(2)11-15(19)12-14(18)3/h5-8,11-12H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQRIIVARCWHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
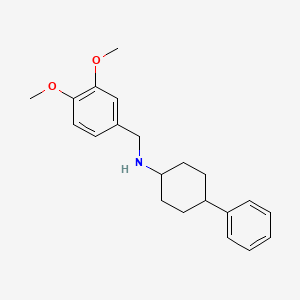
![3-[(E)-1-cyano-2-(2-methoxyphenyl)ethenyl]benzonitrile](/img/structure/B4996138.png)
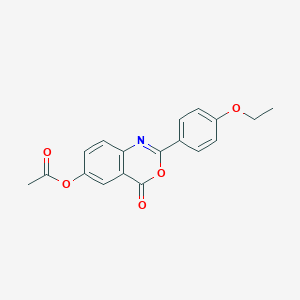
![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B4996142.png)
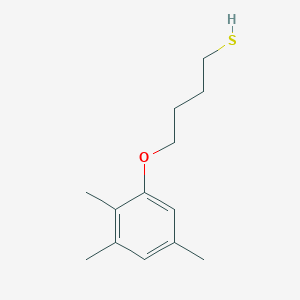
![2-amino-4-(furan-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4996162.png)
![Methyl 2-[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]acetate](/img/structure/B4996169.png)
![N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B4996188.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-propoxybenzamide](/img/structure/B4996200.png)
![N-[1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide](/img/structure/B4996202.png)
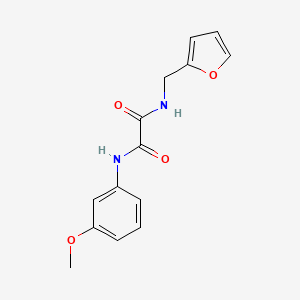
![5-[(4-acetylphenoxy)methyl]-N-methyl-N-(oxan-4-ylmethyl)-1,2-oxazole-3-carboxamide](/img/structure/B4996214.png)
